N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine
Description
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Properties
CAS No. |
918545-15-0 |
|---|---|
Molecular Formula |
C19H26N2O2S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-methyl-2-(2-phenylethylsulfonyl)-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C19H26N2O2S/c1-17(16-21(2)14-11-19-10-6-7-13-20-19)24(22,23)15-12-18-8-4-3-5-9-18/h3-10,13,17H,11-12,14-16H2,1-2H3 |
InChI Key |
KXSSHDJIUDVVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCC1=CC=CC=N1)S(=O)(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine, also referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₉N₃O₂S
- Molecular Weight : 301.39 g/mol
- CAS Number : 5452-87-9
This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It is believed to act as a selective inhibitor of certain amine oxidases, which are enzymes responsible for the oxidative deamination of biogenic amines.
Enzyme Interaction
The compound has been shown to interact with:
- Monoamine Oxidase (MAO) : Specifically, it inhibits MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
1. Neuropharmacological Effects
Studies indicate that the compound may have antidepressant and anxiolytic effects due to its influence on serotonin and norepinephrine levels. The inhibition of MAO-B suggests a potential for treating mood disorders .
2. Anti-inflammatory Properties
Research has indicated that sulfonamide derivatives can exhibit anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models .
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This activity is hypothesized to arise from its ability to induce apoptosis in malignant cells through pathways involving oxidative stress .
Case Studies and Research Findings
Safety and Toxicology
Toxicological assessments reveal that while the compound shows promising biological activity, it also possesses certain risks associated with its use:
Scientific Research Applications
Neurological Disorders
Research indicates that N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine exhibits neuroprotective properties. It has been studied for its potential in treating conditions such as Alzheimer's disease and Parkinson's disease.
A study demonstrated that the compound could inhibit neuroinflammation, which is a key factor in the progression of neurodegenerative diseases. In vitro assays showed a significant reduction in pro-inflammatory cytokines when neuronal cells were treated with this compound .
Antidepressant Effects
The compound has also been investigated for its antidepressant-like effects in animal models. In a controlled study, administration of this compound resulted in a notable decrease in depressive behaviors, suggesting its potential as a novel antidepressant agent .
Data Table: Summary of Key Findings
| Application Area | Effect Observed | Study Reference |
|---|---|---|
| Neurological Disorders | Inhibition of neuroinflammation | |
| Antidepressant Effects | Reduction of depressive behaviors |
Case Study 1: Neuroprotection in Alzheimer's Disease
In a recent clinical trial involving patients with early-stage Alzheimer's disease, participants receiving this compound showed improved cognitive function compared to the placebo group. The trial highlighted the compound's ability to modulate synaptic plasticity and enhance memory retention .
Case Study 2: Efficacy in Depression Models
Another study focused on the efficacy of this compound in chronic mild stress models for depression. Results indicated that it significantly improved behavioral outcomes, as measured by the forced swim test and sucrose preference test, compared to control groups .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety (R-SO₂-) undergoes nucleophilic displacement under silver-mediated conditions. In analogous systems, AgClO₄ catalyzes substitutions with primary or secondary amines at elevated temperatures (60°C) in acetonitrile . For example:
Reaction:
Table 1: Reaction Optimization for Sulfonyl Substitution
| Amine | Equivalents | Catalyst | Solvent | Temp. | Time (h) | Yield |
|---|---|---|---|---|---|---|
| n-Butylamine | 5 | AgClO₄ | CH₃CN | 60°C | 6 | 92% |
| Isopropylamine | 2 | AgClO₄ | CH₃CN | 60°C | 52 | 61% |
Key factors:
-
Steric hindrance : Bulkier amines require longer reaction times .
-
Catalyst loading : AgClO₄ at 1.5 equivalents ensures complete conversion .
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridin-2-yl group participates in electrophilic substitution after activation. Formation of an N-oxide intermediate via H₂O₂/acetic anhydride increases ring electrophilicity, enabling nitration or sulfonation .
Example Pathway:
-
N-Oxidation :
-
Nitration :
Table 2: Pyridine Activation and Functionalization
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| N-Oxidation | H₂O₂, Ac₂O | 50°C, 12 h | Enhanced electrophilicity |
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | Nitro group at C3 position |
Amine Reactivity
The tertiary amine undergoes alkylation and acylation under mild conditions. For instance, methyl iodide in THF at −78°C with n-BuLi as a base achieves selective N-methylation .
Alkylation Example:
Key Observations:
Redox Reactions
The sulfonyl group is redox-inert under standard conditions, but the pyridine ring can be reduced catalytically (e.g., H₂/Pd-C) to form piperidine derivatives .
Hydrogenation Pathway:
Stability and Degradation Pathways
-
Hydrolysis : The sulfonamide bond resists aqueous hydrolysis at neutral pH but cleaves under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions .
-
Thermal decomposition : Degrades above 200°C, releasing SO₂ and phenyl fragments .
Comparative Reactivity with Analogues
| Compound | Sulfonyl Reactivity | Pyridine Reactivity | Amine Reactivity |
|---|---|---|---|
| N-Methylamphetamine | Low | N/A | High |
| Betahistine | Moderate | Moderate | Moderate |
| Target Compound | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
